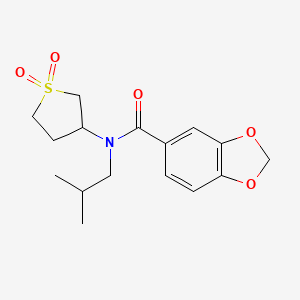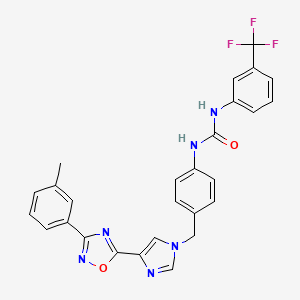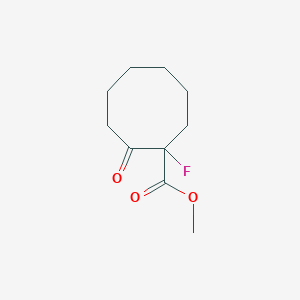![molecular formula C19H25N5O B2627868 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea CAS No. 2097918-07-3](/img/structure/B2627868.png)
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties . It has potential implications in various fields of research.
Molecular Structure Analysis
The molecular formula of this compound is C19H25N5O, and it has a molecular weight of 339.443. It contains a quinazoline core, which is a heterocyclic compound that plays a significant role in medicinal chemistry .Scientific Research Applications
Facile Synthesis and Reactivity
The compound 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea and its derivatives have been a focus in the synthesis of complex heterocyclic compounds. Elkholy and Morsy (2006) explored the synthesis of tetrahydroquinoline derivatives, noting the reactivity of these compounds towards various reagents and their potential antimicrobial activity (Elkholy & Morsy, 2006). Similarly, Selvakumar et al. (2018) synthesized morpholine substituted sulfonamide and urea derivatives, showing promising antiviral activities (Selvakumar et al., 2018).
Structural and Chemical Properties
The structural and chemical properties of related compounds have been extensively studied. Tonkikh et al. (2003) and Malinovskii et al. (2000) investigated the crystal structure and reactivity of related quinazoline and thiadiazole compounds, revealing intricate molecular interactions and potential for forming complex structures (Tonkikh et al., 2003); (Malinovskii et al., 2000).
Supramolecular Applications
The compound and its derivatives have shown promise in supramolecular chemistry. Braga et al. (2013) synthesized quinoline urea derivatives and explored their behavior as gelators in the formation of Ag-complexes, highlighting their photophysical properties and potential applications in material science (Braga et al., 2013).
Antioxidant and Biological Studies
Al-azawi (2016) synthesized quinazolin derivatives and evaluated their antioxidant properties, showing significant potential compared to common antioxidants (Al-azawi, 2016). Jinlai et al. (2016) developed a novel tetrahydroquinazolin-2-amine-based sensor for Zn2+ with applications in fluorescence imaging, highlighting the compound's versatility in analytical applications (Jinlai et al., 2016).
Properties
IUPAC Name |
1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-24(2)18-21-13-15-12-16(8-9-17(15)23-18)22-19(25)20-11-10-14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBFQTKDAFKKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B2627785.png)
![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627786.png)
![8-(3-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627791.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)



![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2627801.png)
![2-(4-chlorophenyl)-5-isopropyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627803.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2627807.png)
![(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone](/img/structure/B2627808.png)
